

Cefadroxil sulfoxide solvent system optimization

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Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

Cat. No.: S914230

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Cefadroxil Fundamental Properties

Understanding the basic physicochemical properties of cefadroxil is crucial for any analytical method development, as it directly influences solvent selection.

The table below summarizes key properties from the search results:

Property	Description	Relevance to Solvent Optimization
Chemical Formula [1] [2]	$C_{16}H_{17}N_3O_5S$	Fundamental for structure-based analysis.
Molecular Weight [1] [2]	363.39 g/mol	Aids in method calibration and quantification.
Solubility [1] [3]	Soluble in water; slightly soluble in water; practically insoluble in alcohol, chloroform, and ether.	Critical for solvent selection ; indicates hydrophilic nature, suggesting aqueous-based systems are a starting point.
pKa & pH Profile [1]	pH of a 5% suspension in water is between 4.0 and 6.0.	Stability and solubility are often pH-dependent; this informs buffer selection.

Property	Description	Relevance to Solvent Optimization
Structure	A white to off-white, crystalline powder [1] [3].	Physical form can impact dissolution kinetics in a solvent system.

Analytical Methods & Formulation Clues

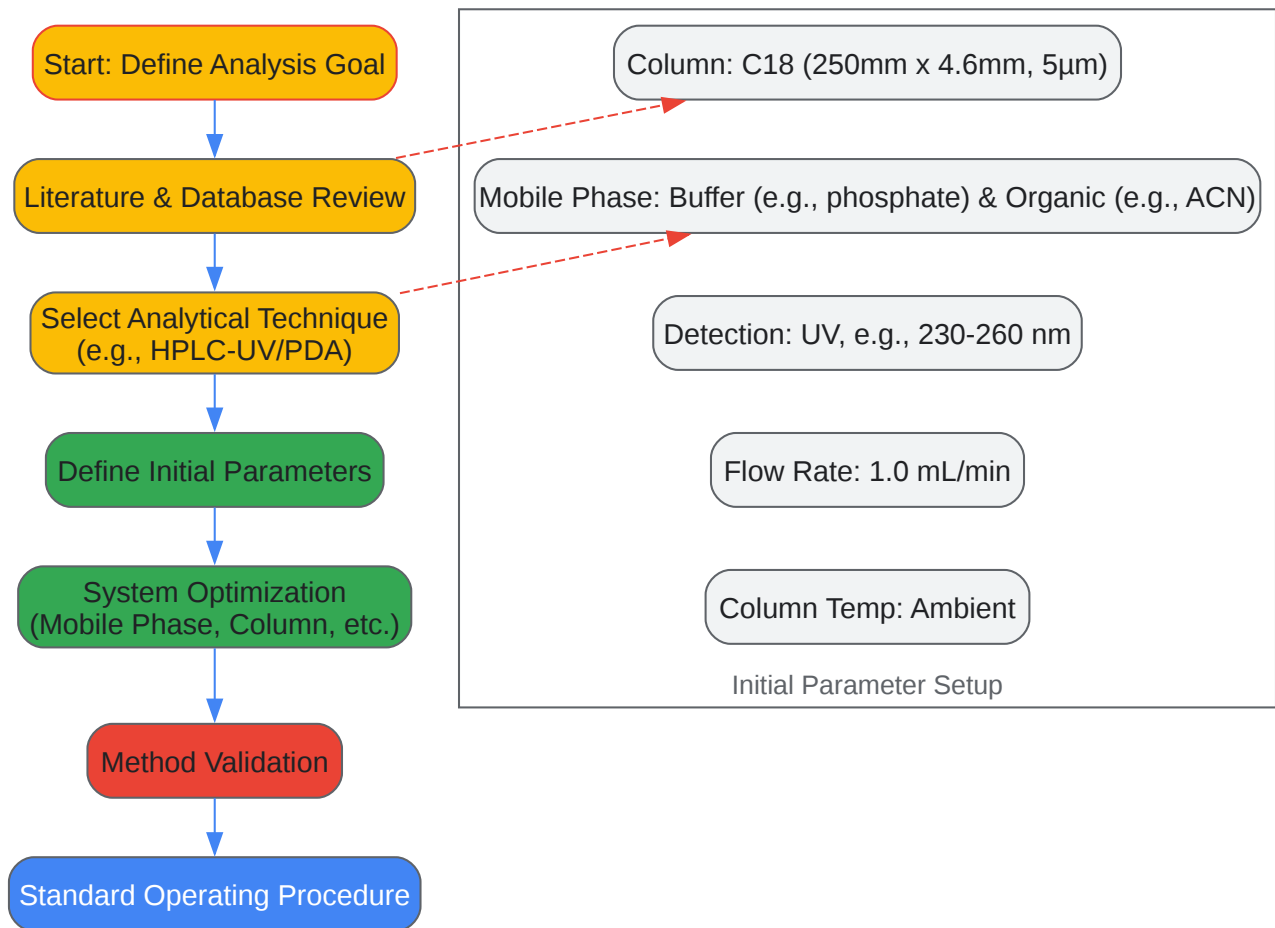
While not directly about sulfoxide, the search results contain references to analytical techniques that can guide your method development for related compounds.

- **HPLC Suitability:** Cefadroxil is suitable for analysis by **HPLC** [4]. This strongly suggests that Reverse-Phase HPLC (RP-HPLC) is a primary technique for separating cefadroxil and its related substances.
- **Chromatographic Systems:** Published methods for cefadroxil analysis use a C18 column with a mobile phase of **acetonitrile and 0.01M potassium dihydrogen phosphate** (adjusted to pH 3.0 with ortho-phosphoric acid) at a flow rate of 1.0 ml/min [5]. This provides a concrete starting point for your own solvent system optimization.
- **Formulation Insights:** Research on fast-disintegrating tablets uses **croscarmellose sodium and crospovidone** as superdisintegrants [6] [7], and dry suspensions use **cyclodextrins** as inclusion agents to improve solubility and stability [8]. These excipients can inform carrier selection.

Experimental Protocol for Method Adaptation

Based on the gathered information, here is a workflow you can adapt for developing and optimizing your analytical method.

Cefadroxil Analytical Method Development Workflow



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Troubleshooting Common Issues

Here are some common challenges and potential solutions based on general chromatographic principles and the properties of cefadroxil.

Issue	Possible Cause	Investigative Steps
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| **Poor Peak Shape** | - Silanol interaction

- Incorrect pH
- Column degradation | - Use low-pH buffer to protonate silanols
- Add triethylamine to mobile phase
- Test a new column | | **Low Resolution** | - Inadequate solvent strength/gradient
- Co-elution | - Adjust organic solvent ratio
- Optimize gradient profile
- Try a different column (e.g., phenyl) | | **Low Recovery** | - Poor solubility
- Adsorption to vials/filters | - Ensure sample is fully dissolved
- Try different solvent for sample prep
- Use low-adsorption vials/tubes |

Key Areas for Further Research

To advance your work on **cefadroxil sulfoxide**, I suggest focusing your research in these areas:

- **Specialized Databases:** Search scientific databases (SciFinder, Reaxys) for "**cefadroxil sulfoxide**" specifically, including its known Chemical Abstracts Service (CAS) registry number if available.
- **Forced Degradation Studies:** Literature on cefadroxil **forced degradation studies** often involves oxidation and is highly likely to contain details on the formation, separation, and characterization of sulfoxide derivatives.
- **Generic Oxidation Methods:** Explore analytical methods developed for other sulfur-containing drugs (e.g., penicillins, cephalosporins, omeprazole) that are prone to oxidation, as the solvent systems may be adaptable.

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